molecular formula C20H24F2Ti-2 B12055253 (R,R)-Ethylenebis(4,5,6,7-tetrahydroinden-1-yl)difluorotitanium(IV) CAS No. 83462-46-8

(R,R)-Ethylenebis(4,5,6,7-tetrahydroinden-1-yl)difluorotitanium(IV)

Cat. No.: B12055253
CAS No.: 83462-46-8
M. Wt: 350.3 g/mol
InChI Key: XWCMHJXJRTVCBX-UHFFFAOYSA-L
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Description

(R,R)-Ethylenebis(4,5,6,7-tetrahydroinden-1-yl)difluorotitanium(IV): is a titanium-based organometallic compound. It is known for its unique structure, which includes two tetrahydroindenyl groups and two fluorine atoms coordinated to a titanium center. This compound is of interest in the field of catalysis, particularly in polymerization reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,R)-Ethylenebis(4,5,6,7-tetrahydroinden-1-yl)difluorotitanium(IV) typically involves the following steps:

    Preparation of the Ligand: The ligand, ethylenebis(4,5,6,7-tetrahydroinden-1-yl), is synthesized through a series of organic reactions starting from indene. The indene is hydrogenated to form tetrahydroindene, which is then reacted with ethylene to form the bis-ligand.

    Formation of the Titanium Complex: The ligand is then reacted with a titanium precursor, such as titanium tetrachloride, in the presence of a fluorinating agent like hydrogen fluoride or a fluorine-containing compound. This results in the formation of (R,R)-Ethylenebis(4,5,6,7-tetrahydroinden-1-yl)difluorotitanium(IV).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(R,R)-Ethylenebis(4,5,6,7-tetrahydroinden-1-yl)difluorotitanium(IV): undergoes several types of chemical reactions, including:

    Polymerization: It acts as a catalyst in the polymerization of olefins, such as ethylene and propylene, to form polyethylene and polypropylene.

    Substitution: The fluorine atoms can be substituted with other ligands, such as alkyl or aryl groups, under appropriate conditions.

Common Reagents and Conditions

    Polymerization: Common reagents include olefins (e.g., ethylene, propylene) and co-catalysts such as methylaluminoxane. Typical conditions involve moderate temperatures (50-100°C) and pressures (1-10 atm).

    Substitution: Reagents such as alkyl lithium or Grignard reagents can be used for substitution reactions. These reactions are usually carried out at low temperatures (-78°C to 0°C) to prevent decomposition.

Major Products

    Polymerization: The major products are high molecular weight polymers like polyethylene and polypropylene.

    Substitution: The products depend on the substituent introduced, resulting in various titanium complexes with different properties.

Scientific Research Applications

(R,R)-Ethylenebis(4,5,6,7-tetrahydroinden-1-yl)difluorotitanium(IV): has several scientific research applications:

    Catalysis: It is widely used as a catalyst in the polymerization of olefins, contributing to the production of various plastics.

    Material Science: The compound is studied for its potential in creating new materials with unique properties.

    Organometallic Chemistry: It serves as a model compound for studying the behavior of titanium complexes.

    Biological Research: Although less common, it is explored for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism by which (R,R)-Ethylenebis(4,5,6,7-tetrahydroinden-1-yl)difluorotitanium(IV) exerts its effects, particularly in catalysis, involves the following steps:

    Activation: The compound is activated by a co-catalyst, such as methylaluminoxane, which generates an active titanium species.

    Coordination: The active titanium species coordinates to the olefin monomer.

    Insertion: The olefin inserts into the titanium-carbon bond, leading to chain propagation.

Comparison with Similar Compounds

(R,R)-Ethylenebis(4,5,6,7-tetrahydroinden-1-yl)difluorotitanium(IV): can be compared with other similar compounds, such as:

    (R,R)-Ethylenebis(inden-1-yl)titanium dichloride: This compound has indene ligands instead of tetrahydroindene and chlorine atoms instead of fluorine. It is also used in olefin polymerization but has different catalytic properties.

    (R,R)-Ethylenebis(4,5,6,7-tetrahydroinden-1-yl)titanium dichloride: Similar to the compound but with chlorine atoms instead of fluorine. It exhibits different reactivity and stability.

The uniqueness of (R,R)-Ethylenebis(4,5,6,7-tetrahydroinden-1-yl)difluorotitanium(IV) lies in its specific ligand structure and the presence of fluorine atoms, which influence its catalytic activity and stability.

Properties

CAS No.

83462-46-8

Molecular Formula

C20H24F2Ti-2

Molecular Weight

350.3 g/mol

IUPAC Name

difluorotitanium;1-[2-(4,5,6,7-tetrahydroinden-1-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide

InChI

InChI=1S/C20H24.2FH.Ti/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;;;/h9-12H,1-8,13-14H2;2*1H;/q-2;;;+2/p-2

InChI Key

XWCMHJXJRTVCBX-UHFFFAOYSA-L

Canonical SMILES

C1CCC2=C(C1)C=C[C-]2CC[C-]3C=CC4=C3CCCC4.F[Ti]F

Origin of Product

United States

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